molecular formula C7H11ClO3 B14462634 Ethyl 4-chloro-3-methyl-4-oxobutanoate CAS No. 65959-41-3

Ethyl 4-chloro-3-methyl-4-oxobutanoate

Cat. No.: B14462634
CAS No.: 65959-41-3
M. Wt: 178.61 g/mol
InChI Key: RZWQCMODYQBRMN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methyl-4-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a derivative of butanoic acid and is characterized by the presence of a chloro group, a methyl group, and an ester functional group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the alkylation of ethyl acetoacetate with 1-chloro-2-methylpropane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-chloro-3-methyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-methyl-4-oxobutanoate involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound acts as a substrate for reductase enzymes, which catalyze the conversion of the keto group to a hydroxyl group. The presence of the chloro group can also influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Ethyl 4-chloro-3-methyl-4-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Similar in structure but lacks the chloro and methyl groups.

    Methyl 4-chloro-3-oxobutanoate: Similar but has a methyl ester instead of an ethyl ester.

    Ethyl 4-chloro-3-oxobutanoate: Similar but lacks the methyl group.

The presence of the chloro and methyl groups in this compound makes it unique and can influence its reactivity and applications in various chemical reactions.

Properties

CAS No.

65959-41-3

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

ethyl 4-chloro-3-methyl-4-oxobutanoate

InChI

InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3

InChI Key

RZWQCMODYQBRMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C(=O)Cl

Origin of Product

United States

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